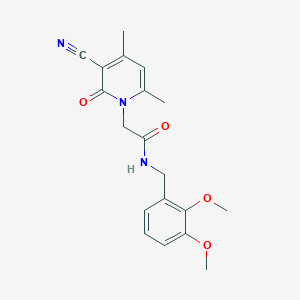

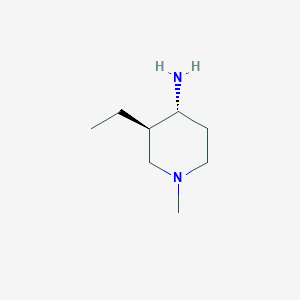

![molecular formula C16H9BrF3N3OS B2917883 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-91-5](/img/structure/B2917883.png)

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of BTB-TFB involves several steps, including the condensation of appropriate starting materials. Researchers have reported various synthetic routes, such as acylation of 1,3,4-thiadiazole derivatives with trifluoromethylbenzoic acid or its derivatives. Detailed synthetic procedures can be found in relevant literature .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

A study focused on the microwave-assisted synthesis of Schiff's bases containing thiadiazole and benzamide groups, highlighting their potential as anticancer agents. These compounds were evaluated against various human cancer cell lines, demonstrating promising anticancer activity with GI50 values comparable to standard drugs. Additionally, a molecular docking study predicted their mechanism of action, and an ADMET computational study suggested good oral drug-like behavior (Tiwari et al., 2017).

Synthesis of N-benzothiazol-2-yl-amides

Another study described the copper-catalyzed intramolecular cyclization process to synthesize a variety of N-benzothiazol-2-yl-amides, showcasing the efficiency of novel ligands in facilitating these reactions (Wang et al., 2008).

Star-Shaped Single-Polymer Systems for Electroluminescence

Research on the development of star-shaped single-polymer systems incorporating thiadiazole units for simultaneous RGB emission demonstrated their potential in achieving saturated white electroluminescence. This study highlights the importance of molecular architecture in modulating photophysical properties and enhancing performance in optoelectronic applications (Liu et al., 2016).

Fluorescent N,O-chelated Fluorine-boron Benzamide Complexes

A series of fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles were synthesized, showing large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. These properties are valuable for various applications, including organic light-emitting diodes and fluorescence-based sensing (Zhang et al., 2017).

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety, such as the one , have been reported to exhibit a wide range of biological activities . They have shown potential as anticancer agents, disrupting processes related to DNA replication .

Mode of Action

1,3,4-thiadiazol derivatives are known to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets, likely DNA or associated proteins, leading to disruption of normal cellular processes.

Biochemical Pathways

Given the potential anticancer activity of 1,3,4-thiadiazol derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and survival. The disruption of DNA replication could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.

Result of Action

Based on the potential anticancer activity of 1,3,4-thiadiazol derivatives , it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF3N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJHHKWHXPBTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)

![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)

![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2917816.png)